molecular formula C11H12BrNO2 B1386872 N-(4-acetylphenyl)-2-bromopropanamide CAS No. 1171221-51-4

N-(4-acetylphenyl)-2-bromopropanamide

Cat. No.: B1386872
CAS No.: 1171221-51-4
M. Wt: 270.12 g/mol
InChI Key: UEJSEPMXGKFSEI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-bromopropanamide is a brominated propanamide derivative featuring a 4-acetylphenyl substituent. For instance, it has been utilized as a precursor in reactions with arylidene malononitrile to yield dicarbonitrile-substituted pyridin-2-one derivatives, achieving yields of 65–75% under reflux conditions in ethanol . Structural characterization via IR, NMR, and mass spectrometry confirms its role in forming stable intermediates for pharmaceutical applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSEPMXGKFSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-bromopropanamide typically involves the bromination of a precursor compound, such as N-(4-acetylphenyl)propanamide. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-bromopropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of N-(4-acetylphenyl)-2-substituted propanamides.

    Reduction: Formation of N-(4-acetylphenyl)-2-bromopropanol.

    Oxidation: Formation of N-(4-acetylphenyl)-2-bromopropanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-bromopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Chlorine

The substitution of bromine with chlorine significantly alters reactivity and applications. For example:

  • N-(4-acetylphenyl)-2-chloroacetamide (): Synthesized via chloroacetyl chloride and p-aminoacetophenone in glacial acetic acid, this compound is used in corrosion inhibition studies. The chlorine atom’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance, enhancing its interaction with metal surfaces .
  • N-(4-acetylphenyl)-2-bromopropanamide : The bromine atom’s higher polarizability and larger size improve its leaving-group capability in nucleophilic substitution reactions, making it more reactive in forming heterocyclic compounds like pyridin-2-ones .
Table 1: Halogen-Substituted Propanamide Derivatives
Compound Substituent Key Application Reactivity Trend
This compound Br Pharmaceutical intermediates High (due to Br leaving)
N-(4-acetylphenyl)-2-chloroacetamide Cl Corrosion inhibition Moderate

Aromatic Ring Modifications

Variations in the aromatic ring substituents influence electronic and steric properties:

  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (): The nitro group (-NO₂) is strongly electron-withdrawing, stabilizing the amide bond and altering crystallographic packing. This compound’s structure has been resolved via X-ray diffraction, revealing bond lengths (e.g., C–Br: ~1.89 Å) consistent with brominated analogs .
  • N-(4-Bromophenyl)acetamide (): The bromophenyl group induces subtle bond-length deviations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro analogs) due to steric and electronic effects, impacting molecular packing in crystalline phases .
Table 2: Structural Parameters of Selected Acetamides
Compound C1–C2 (Å) N1–C2 (Å) C–X (X = Br/Cl) (Å)
N-(4-Bromophenyl)acetamide 1.501 1.347 1.8907 (Br)
N-(4-chloro-1,3-benzothiazol-2-yl)acetamide 1.53 1.30 1.91 (Cl)

Alkyl Chain and Functional Group Variations

  • Its CAS number (77112-25-5) and commercial availability highlight its industrial relevance .
  • 3-Bromo-N-(4-methylphenyl)propanamide (): The methyl group (-CH₃) is electron-donating, reducing the electrophilicity of the carbonyl carbon and slowing hydrolysis rates compared to acetyl-substituted derivatives .

Amino-Linked Derivatives

  • 2-[(4-Bromophenyl)amino]-N-ethylpropanamide (): The amino linkage introduces hydrogen-bonding capabilities, altering solubility and biological activity. Its molecular weight (271.15 g/mol) and formula (C₁₁H₁₅BrN₂O) suggest utility in medicinal chemistry as a protease inhibitor precursor .

Key Research Findings

  • Synthetic Utility : Brominated propanamides exhibit superior reactivity in cyclocondensation reactions compared to chloro or methyl analogs, enabling efficient access to nitrogen-containing heterocycles .
  • Structural Insights : Crystallographic data reveal that bromine substituents marginally increase bond lengths compared to chlorine, influencing molecular packing and stability .
  • Application-Specific Design : The choice of substituent (e.g., acetyl for reactivity, nitro for stability, methyl for lipophilicity) tailors propanamides for targeted applications in pharmaceuticals or materials science .

Biological Activity

N-(4-acetylphenyl)-2-bromopropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, while also providing relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H10BrNO
  • Molecular Weight: 244.1 g/mol

The compound features an acetyl group attached to a phenyl ring and a bromopropanamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.

Anticancer Activity

The anticancer potential of this compound has also been explored.

Research Findings: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that this compound has promising anticancer properties, particularly against HeLa cells.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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